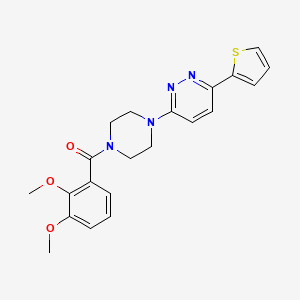

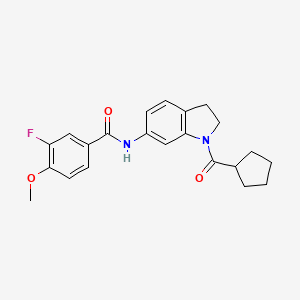

4-(哌嗪-1-基)-6-(三氟甲基)嘧啶二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

合成和化学性质

研究表明,合成了各种 4-哌嗪嘧啶衍生物并评估了它们的药理特性。例如,Mattioda 等人 (1975) 合成了一系列具有止吐、镇静、镇痛、抗血清素和肌肉痉挛溶解特性的 4-哌嗪嘧啶,突出了这些化合物的多功能治疗潜力 (Mattioda 等人,1975)。类似地,从维斯那金酮和凯林酮合成的新型苯并二呋喃基、三嗪、恶二氮杂卓和噻唑嘧啶表现出显着的镇痛和抗炎活性,表明嘧啶衍生物具有广泛的药理应用 (Abu-Hashem 等人,2020)。

药代动力学和代谢

已经研究了相关化合物的代谢和药代动力学,以了解它们在生物系统中的行为。例如,Sharma 等人 (2012) 研究了二肽基肽酶 IV 抑制剂的代谢,揭示了其代谢途径和消除机制,这对于优化治疗效果和安全性至关重要 (Sharma 等人,2012)。

抗肿瘤和抗增殖活性

一些研究集中于嘧啶衍生物的抗肿瘤和抗增殖作用。Mallesha 等人 (2012) 合成了 2-甲基-3-(2-哌嗪-1-基-乙基)-吡啶并[1,2-a]嘧啶-4-酮衍生物,并评估了它们对人癌细胞系的抗增殖活性,一些化合物显示出显着的活性,表明它们具有作为抗癌剂的潜力 (Mallesha 等人,2012)。

血管扩张和降压作用

McCall 等人 (1983) 的研究引入了二氨基嘧啶和三氨基嘧啶 3-氧化物作为降压药,通过直接血管扩张起作用。这项研究有助于理解嘧啶衍生物的心血管应用,为开发新的高血压治疗剂奠定了基础 (McCall 等人,1983)。

作用机制

Target of Action

The primary target of 4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine dihydrochloride is the histamine H4 receptor (H4R) . The histamine H4 receptor is a protein that in humans is encoded by the HRH4 gene. It is integral in the inflammatory response and has been identified as a potential therapeutic target for inflammatory and allergic conditions.

Mode of Action

4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine dihydrochloride demonstrates a sub-nanomolar inhibitory potency towards the histamine H4 receptor . It binds to the receptor, inhibiting its function and leading to a decrease in the inflammatory response.

Biochemical Pathways

The compound’s action primarily affects the histamine signaling pathway. By inhibiting the H4 receptor, it disrupts the normal functioning of this pathway, leading to a reduction in inflammation and allergic responses .

Pharmacokinetics

Metabolic bioactivation of the compound could potentially arise from the piperazine moiety by forming reactive intermediates such as glyoxal, aldehyde-imine and/or iminium ion .

Result of Action

The molecular and cellular effects of 4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine dihydrochloride’s action include a decrease in the inflammatory response and potential mitigation of allergic reactions . It was found to be mutagenic in an in vitro ames assay .

Action Environment

It is known that the compound’s genotoxicity was investigated in phenobarbital and β-naphthoflavone induced sprague dawley rat liver s9 fractions .

属性

IUPAC Name |

4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N4.2ClH/c10-9(11,12)7-5-8(15-6-14-7)16-3-1-13-2-4-16;;/h5-6,13H,1-4H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEILWQGOOEWPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC(=C2)C(F)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 8-fluoro-4-[2-(methoxycarbonyl)phenoxy]-3-quinolinecarboxylate](/img/structure/B2962021.png)

![3-[2-(Benzenesulfonyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-3-yl]-2-chloro-8-methylquinoline](/img/structure/B2962023.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-methylpiperidin-4-yl)methyl)acetamide](/img/structure/B2962026.png)

![Methyl 3-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2962030.png)

![6,8,11-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-10-one hydrochloride](/img/structure/B2962032.png)

![3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-6-bromo-2H-chromen-2-one](/img/structure/B2962035.png)